molecular formula C15H13ClN2O B370750 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole CAS No. 537009-34-0

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole

Cat. No.: B370750
CAS No.: 537009-34-0
M. Wt: 272.73g/mol
InChI Key: ABJYYBOWTGCYSK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is an organic compound with the molecular formula C15H13ClN2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole typically involves the reaction of 4-chlorophenol with 1-methylbenzimidazole in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-chlorophenol is replaced by the benzimidazole moiety.

    Step 1 Preparation of 4-Chlorophenoxyacetic Acid:

      Reagents: 4-chlorophenol, chloroacetic acid, base (e.g., sodium hydroxide)

      Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.

      :

      Reaction: 4-chlorophenol+chloroacetic acid+base4-chlorophenoxyacetic acid+\text{4-chlorophenol} + \text{chloroacetic acid} + \text{base} \rightarrow \text{4-chlorophenoxyacetic acid} +4-chlorophenol+chloroacetic acid+base→4-chlorophenoxyacetic acid+

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJYYBOWTGCYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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